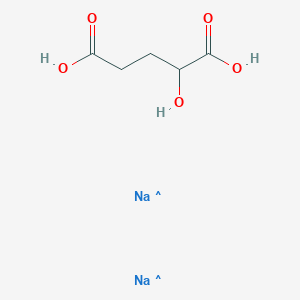
(S)-2-Hydroxyglutaric acid (disodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Hydroxyglutaric acid (disodium) is a chiral compound that plays a significant role in various biochemical processes. It is the disodium salt form of (S)-2-Hydroxyglutaric acid, which is an important intermediate in the metabolism of certain amino acids and is involved in the tricarboxylic acid cycle. This compound is of particular interest in medical research due to its association with metabolic disorders and its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Hydroxyglutaric acid (disodium) typically involves the reduction of 2-oxoglutaric acid using a chiral catalyst to ensure the production of the (S)-enantiomer. The reaction is carried out under controlled conditions to achieve high enantiomeric purity. The resulting (S)-2-Hydroxyglutaric acid is then neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of (S)-2-Hydroxyglutaric acid (disodium) often employs biotechnological methods, such as microbial fermentation. Specific strains of bacteria or yeast are engineered to overproduce the desired compound. The fermentation process is optimized for yield and purity, followed by downstream processing to isolate and purify the disodium salt form.
化学反応の分析
Types of Reactions
(S)-2-Hydroxyglutaric acid (disodium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-oxoglutaric acid using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to (S)-2-Hydroxyglutaric acid using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an aqueous or alcoholic solution.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: 2-Oxoglutaric acid.
Reduction: (S)-2-Hydroxyglutaric acid.
Substitution: Derivatives with substituted functional groups.
科学的研究の応用
(S)-2-Hydroxyglutaric acid (disodium) has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in cellular metabolism and its impact on metabolic pathways.
Medicine: Investigated for its potential in treating metabolic disorders such as 2-hydroxyglutaric aciduria, a rare genetic condition.
Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical syntheses.
作用機序
The mechanism of action of (S)-2-Hydroxyglutaric acid (disodium) involves its interaction with specific enzymes and metabolic pathways. It acts as a competitive inhibitor of certain dehydrogenases, affecting the tricarboxylic acid cycle and energy production in cells. The compound’s molecular targets include enzymes such as isocitrate dehydrogenase and 2-oxoglutarate dehydrogenase, which are crucial for cellular respiration and metabolism.
類似化合物との比較
Similar Compounds
2-Oxoglutaric acid: A key intermediate in the tricarboxylic acid cycle, similar in structure but lacks the hydroxyl group.
Lactic acid (disodium): Another chiral compound involved in metabolic processes, but with a different functional group.
Succinic acid (disodium): A dicarboxylic acid involved in the tricarboxylic acid cycle, structurally similar but without the hydroxyl group.
Uniqueness
(S)-2-Hydroxyglutaric acid (disodium) is unique due to its specific chiral configuration and its role as an intermediate in both normal and pathological metabolic pathways. Its ability to inhibit certain enzymes and its involvement in metabolic disorders make it a compound of significant interest in both research and therapeutic contexts.
特性
分子式 |
C5H8Na2O5 |
|---|---|
分子量 |
194.09 g/mol |
InChI |
InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);; |
InChIキー |
UVBKSRZGVBRXSI-UHFFFAOYSA-N |
正規SMILES |
C(CC(=O)O)C(C(=O)O)O.[Na].[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B12508767.png)
![2,8-bis[4-(2-ethylhexyl)thiophen-2-yl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B12508770.png)
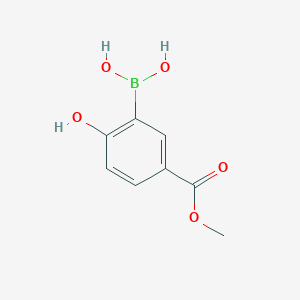
![Tert-butyl 4-(3-{hydroxy[(3-hydroxy-2,3-dimethylbutan-2-YL)oxy]boranyl}phenyl)piperazine-1-carboxylate](/img/structure/B12508787.png)
![N-[(2-ethylphenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12508789.png)
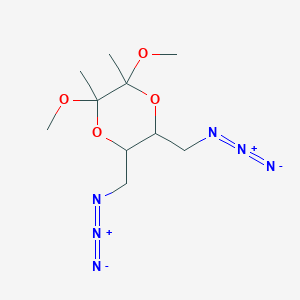
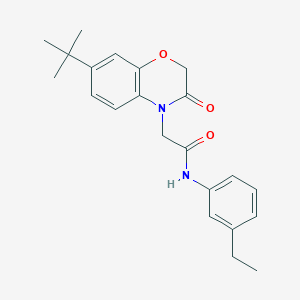
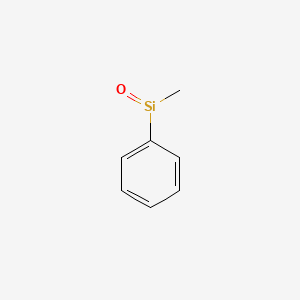
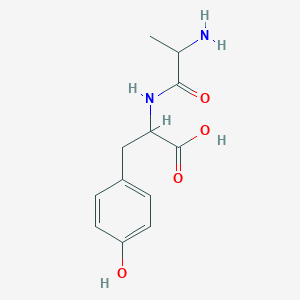
![6-benzyl-3H,4aH,5H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B12508814.png)
![N-[2-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B12508817.png)

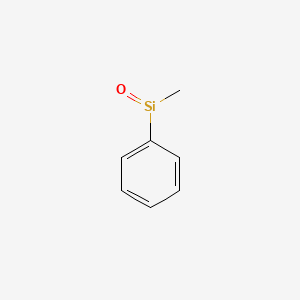
![Tert-butyl 14-bromo-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate](/img/structure/B12508840.png)
